molecular formula C16H16Cl2N2O2 B5804043 N-(3,4-dichlorophenyl)-N'-(4-isopropoxyphenyl)urea

N-(3,4-dichlorophenyl)-N'-(4-isopropoxyphenyl)urea

Cat. No. B5804043
M. Wt: 339.2 g/mol
InChI Key: WYSYMHHJHYFVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-N'-(4-isopropoxyphenyl)urea, also known as diuron, is a herbicide that belongs to the family of phenylurea compounds. It is widely used in agriculture to control the growth of weeds and other unwanted plants. Diuron is a white crystalline solid that is soluble in organic solvents like acetone, chloroform, and ethanol. This compound has been extensively studied for its chemical and biological properties, making it an important topic of scientific research.

Mechanism of Action

Diuron acts by inhibiting the enzyme photosystem II, which is responsible for the transfer of electrons during photosynthesis. This leads to a decrease in the production of ATP and NADPH, which are essential for the growth and survival of plants. Diuron also disrupts the electron transport chain, leading to the production of reactive oxygen species (ROS) that can cause oxidative stress and damage to cells.
Biochemical and Physiological Effects:
Diuron has been shown to have both biochemical and physiological effects on plants and animals. It can cause chlorosis, necrosis, and stunting of plant growth by disrupting the photosynthetic machinery. In animals, N-(3,4-dichlorophenyl)-N'-(4-isopropoxyphenyl)urea can cause toxicity by affecting the liver, kidneys, and reproductive system. It can also cause developmental abnormalities and decreased fertility in animals.

Advantages and Limitations for Lab Experiments

Diuron is a widely used herbicide that has several advantages for laboratory experiments. It is readily available, stable, and has a long shelf life. It can be used to control the growth of unwanted plants in experiments, making it easier to study the effects of other chemicals on plants. However, N-(3,4-dichlorophenyl)-N'-(4-isopropoxyphenyl)urea has several limitations as well. It can be toxic to some organisms, making it difficult to use in experiments involving sensitive species. It can also have non-specific effects on plant growth, making it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-(3,4-dichlorophenyl)-N'-(4-isopropoxyphenyl)urea. One area of interest is the development of new herbicides that are more effective and less toxic than this compound. Another area of interest is the study of the environmental effects of this compound, including its persistence in soils and potential for leaching into groundwater. Additionally, research on the molecular mechanisms of this compound toxicity could lead to the development of new treatments for herbicide poisoning in animals.

Synthesis Methods

Diuron can be synthesized by reacting 3,4-dichloroaniline with 4-isopropoxyphenyl isocyanate in the presence of a catalyst like triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of N-(3,4-dichlorophenyl)-N'-(4-isopropoxyphenyl)urea as a product. The yield of this compound can be improved by optimizing the reaction conditions like temperature, solvent, and concentration.

Scientific Research Applications

Diuron has been widely used in scientific research to understand its mechanism of action and biochemical effects. It has been shown to inhibit photosynthesis in plants by blocking the electron transport chain in chloroplasts. This leads to a decrease in the production of ATP and NADPH, which are essential for the growth and survival of plants. Diuron has also been studied for its effects on aquatic organisms, where it can cause toxicity and disrupt the food chain.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-propan-2-yloxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c1-10(2)22-13-6-3-11(4-7-13)19-16(21)20-12-5-8-14(17)15(18)9-12/h3-10H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSYMHHJHYFVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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